molecular formula C5H2Cl2N2O2 B1272384 2,3-Dichloro-5-nitropyridine CAS No. 22353-40-8

2,3-Dichloro-5-nitropyridine

Cat. No.: B1272384
CAS No.: 22353-40-8
M. Wt: 192.98 g/mol
InChI Key: XLPDVAVQKGDHNO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known that nitropyridines, a class of compounds to which 2,3-dichloro-5-nitropyridine belongs, are highly reactive due to the presence of both nitro and chloro groups . This reactivity allows them to interact with various biological targets.

Mode of Action

This unique mode of action allows for the synthesis of various substituted pyridines .

Pharmacokinetics

Its solubility in polar organic solvents such as ethanol and acetone suggests that it may have good bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is recommended to avoid dust formation, breathing vapors, mist, or gas, and to ensure adequate ventilation when handling this compound . These precautions suggest that the compound’s action and stability may be affected by environmental conditions such as humidity, temperature, and exposure to light.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2,3-dichloro-5-nitropyridine involves the reaction of 2,3-dichloropyridine with nitric acid in the presence of sulfuric acid . This reaction yields this compound with high yield and purity. Another method involves the reaction of 2,3-dichloropyridine with sodium nitrite and hydrochloric acid, followed by the addition of copper powder .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned chemical reactions. The process is optimized for high yield and purity, ensuring the compound meets industrial standards for use in various applications.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-5-nitropyridine undergoes various chemical reactions, including nucleophilic substitution, reduction, and coupling reactions .

Common Reagents and Conditions:

    Nucleophilic Substitution: This reaction often involves the use of nucleophiles such as amines or thiols under basic conditions.

    Reduction: Reduction reactions typically use reagents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Coupling Reactions: These reactions often involve palladium-catalyzed cross-coupling with organometallic reagents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while reduction can produce amino derivatives.

Comparison with Similar Compounds

Properties

IUPAC Name

2,3-dichloro-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O2/c6-4-1-3(9(10)11)2-8-5(4)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPDVAVQKGDHNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376741
Record name 2,3-Dichloro-5-nitropyridine
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Molecular Weight

192.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22353-40-8
Record name 2,3-Dichloro-5-nitropyridine
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Record name 2,3-Dichloro-5-nitropyridine
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Record name 2,3-Dichloro-5-nitropyridine
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Synthesis routes and methods I

Procedure details

The procedure of Koch and Schnatterer, Synthesis ,1990, 499-501 was followed. To 2-hydroxy-5-nitropyridine (70.0 g, 0.5 mol) in 12 N hydrochloric acid was added dropwise a solution of potassium chlorate (21.4 g, 0.18 mol) in H2O (300 mL) at a rate such that the temperature remained ≤60° C. The mixture was allowed to stir for a further 30 minutes at ca. 50° C., then allowed to cool to ambient temperature, then was further cooled in an ice bath. The yellow solid was collected by filtration, washed with cold H2O, and dried under vacuum at 50° C. to afford 3-chloro-2-hydroxy-5-nitropyridine (72.4 g, 83%) as a yellow powder. To phosphorus oxychloride (37.4 mL, 0.4 mol) at 0° C. was added quinoline (23.6 mL, 0.2 mol), followed by 3-chloro-2-hydroxy-5-nitropyridine (70 g, 0.4 mol) from above. The mixture was heated at 120° C. for 2.5 hours, during which time it became a dark liquid. After cooling to 100° C., H2O (150 mL) was added cautiously, and the mixture was cooled to 0° C. The precipitated solid was collected by filtration, washed with cold H2O, and dried under vacuum at 50° C. to afford 2,3-dichloro-5-nitropyridine (68.6 g, 89%). To 2,3-dichloro-5-nitropyridine (68.5 g, 0.39 mol) in a mixture of H2O (800 mL) and acetic acid (160 mL) were added bits of metallic iron with stirring until the starting material was consumed (TLC analysis). The mixture was filtered, and the filter cake was washed repeatedly with EtOAc. The aqueous filtrate was extracted with EtOAc and the organic fractions were combined and concentrated. The residue was chromatographed (silica gel; MeOH: CHCl3, 0.5:99.5 to 1:99) to afford the title compound (44.5 g, 70%) as a light orange powder: MS (CI/NH3) m/z 163 and 165 (M+H+), 180 and 182 (M+NH4)+.
Quantity
37.4 mL
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reactant
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23.6 mL
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70 g
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150 mL
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Synthesis routes and methods II

Procedure details

A 2 L flask with mechanical stirrer and thermocouple was charged with POCl3 (200 g, 1.30 mol). The flask was cooled in an ice bath to an internal temperature of 0-5° C. as quinoline (84 g, 0.65 mol) was added. The product of Example 2A (227 g, 1.30 mol) was added in portions, so as to maintain the reaction temperature below 10° C. The cold bath was removed, and the mixture was warmed to 120° C. for 90 minutes. The temperature was decreased to 100° C. and the reaction mixture was quenched by addition of water (500 mL) maintaining the internal temperature between 100-110° C. After complete addition, the mixture was cooled in ice to 0-5° C. for 1 hour and filtered. The filter cake was washed with cold water and dried under vacuum at 40° C. to provide the title compound. 1H NMR (CDCl3, 300 MHz) δ 8.39 (d, J=3 Hz, 1H), 9.16 (d, J=3 Hz, 1H).
Name
Quantity
200 g
Type
reactant
Reaction Step One
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84 g
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reactant
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Quantity
227 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of 3-chloro-2-hydroxy-5-nitropyridine (36.0 g), acetonitrile (72 mL), and phosphorus oxychloride (37.5 g) was heated to 80° C. The reaction was then stirred at this temperature for about 15 hours. After cooling the reaction to 40° C., water (27 g) was added, while maintaining the temperature below 70° C. The temperature was adjusted to 45° C., and then more water (189 g) was added slowly. The reaction was then cooled to 23° C., stirred for at least 12 hours, and then filtered. After washing the wet cake with water, the product was dried in a vacuum oven. 1H NMR (400 MHz/CDCl3) δ 9.10 (d, J=2.5 Hz, 1H), 8.56 (d, J=2.4 Hz, 1H)
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
72 mL
Type
reactant
Reaction Step One
Quantity
37.5 g
Type
reactant
Reaction Step One
Name
Quantity
189 g
Type
solvent
Reaction Step Two
Name
Quantity
27 g
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

3-Chloro-2-hydroxy-5-nitropyridine (4.8 g) was added to phosphorus oxychloride (11 ml) and phosphorus pentachloride (4.45 g) and the mixture refluxed overnight. The mixture was then cooled to room temperature and evaporated under reduced pressure. Iced water was added to the mixture and a solid product formed. The solid was removed by filtration, washed with water and air-dried to give 2,3-dichloro-5-nitropyridine (3.94 g).
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
4.45 g
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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